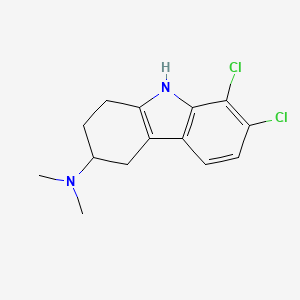
7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable carbazole derivative.
Chlorination: The carbazole derivative is chlorinated at the 7 and 8 positions using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amine Introduction: The chlorinated intermediate is then reacted with N,N-dimethylamine under appropriate conditions to introduce the dimethylamino group at the 3 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or reduction of the carbazole ring.
Substitution: The chlorine atoms at the 7 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups at the 7 and 8 positions.
Scientific Research Applications
7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7,8-Dichloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine: Lacks the N,N-dimethyl group.
7,8-Dichloro-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine: Contains a single methyl group instead of two.
Uniqueness
The presence of the N,N-dimethyl group in 7,8-Dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine imparts unique chemical and biological properties, making it distinct from other similar compounds. This modification can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
60481-08-5 |
|---|---|
Molecular Formula |
C14H16Cl2N2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
7,8-dichloro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C14H16Cl2N2/c1-18(2)8-3-6-12-10(7-8)9-4-5-11(15)13(16)14(9)17-12/h4-5,8,17H,3,6-7H2,1-2H3 |
InChI Key |
FJSXKZIMLSTQMA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


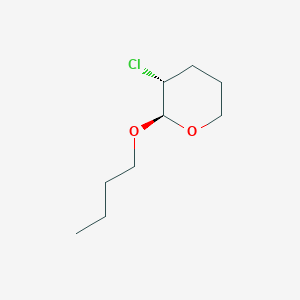
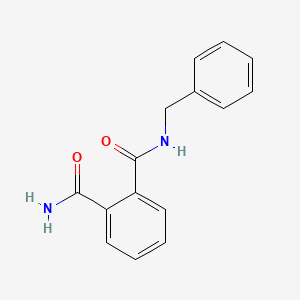
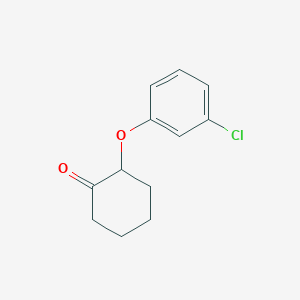

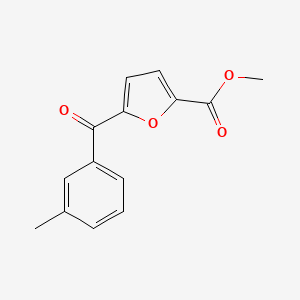
![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)

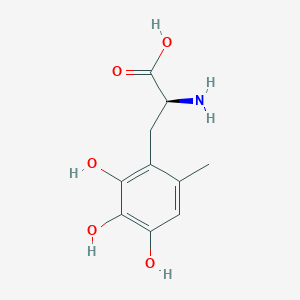


![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)
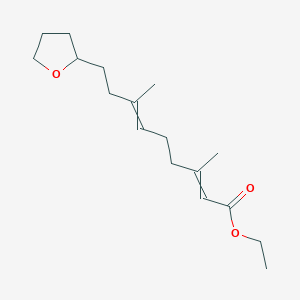
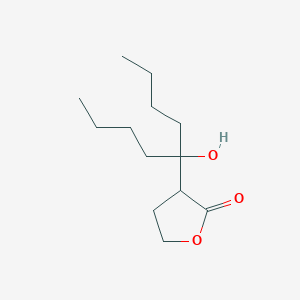
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
